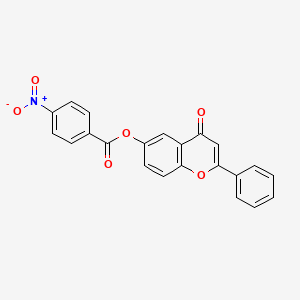

![molecular formula C16H17N5O3 B4580743 2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4580743.png)

2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine

Descripción general

Descripción

Synthesis Analysis

Synthesis of compounds structurally related to 2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine involves complex procedures that result in optically active forms with high purities, indicating the compound's potential for various pharmacological applications (Ashimori et al., 1991). Methods for creating N,N'-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine, highlighting the versatility in synthesis, have been developed, showcasing the compound's adaptability for further chemical modifications (Makarov et al., 1994).

Aplicaciones Científicas De Investigación

Cerebral Protective Agents

Research on 4-arylpyrimidine derivatives, including compounds structurally related to 2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine, has demonstrated their potential as cerebral protective agents. These compounds have shown anti-anoxic (AA) activity in mice and anti-lipid peroxidation (ALP) activities. Their structure-activity relationships indicate a significant potential for treating cerebral conditions such as anoxia and lipid peroxidation-related brain injuries (Kuno et al., 1992).

Antimicrobial and Antihistaminic Activities

Novel pyrimidines synthesized from chalcones and guanidine HCl, similar in structure to the compound , have been evaluated for their antimicrobial and anti-histaminic activities. These studies have shown that such compounds can possess significant anti-histaminic activity, providing a potential pathway for the development of new therapeutic agents (Rahaman et al., 2009).

Antitubercular and Antileishmanial Activities

Derivatives of 2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine have been explored for their potential in treating tuberculosis and neglected tropical diseases like visceral leishmaniasis. This research has led to the identification of compounds with significant activity against these diseases, highlighting the versatility of this chemical framework in developing novel therapeutic agents (Thompson et al., 2016).

Photochemical Devices

In the realm of material science, derivatives incorporating the nitrophenyl group, akin to 2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine, have been investigated for their application in photoinduced charge separation, a critical aspect of developing molecular photochemical devices. These studies provide insights into the structural requirements for effective charge separation, contributing to advancements in photovoltaic technologies (McGarrah et al., 2001).

Anticancer Properties

Research into platinum(II) and palladium(II) complexes with derivatives similar to 2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine has uncovered their potential to overcome cisplatin resistance in cancer treatment. These compounds exhibit significant antibacterial effects and induce DNA strand breakage, offering a promising approach to developing new anticancer therapies (Kovala‐Demertzi et al., 2003).

Propiedades

IUPAC Name |

2-(2-nitrophenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c22-15(12-13-4-1-2-5-14(13)21(23)24)19-8-10-20(11-9-19)16-17-6-3-7-18-16/h1-7H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBWYBPECZFPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitrophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea](/img/structure/B4580664.png)

![4-[3-(benzyloxy)benzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4580671.png)

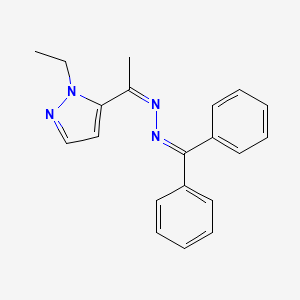

![2-{[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B4580679.png)

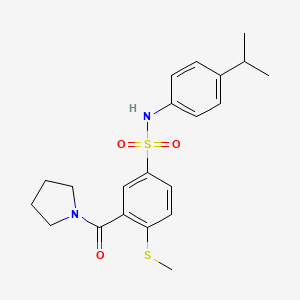

![4-(methylthio)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4580684.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4580693.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4580703.png)

![N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4580709.png)

![3-[2-oxo-2-(2-thienyl)ethylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4580721.png)

![2-cyano-3-{5-[(4-nitrophenoxy)methyl]-2-furyl}-N-(2-thienylmethyl)acrylamide](/img/structure/B4580735.png)

![3-[4-(allyloxy)-2-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4580745.png)

![3-chloro-4-fluoro-N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-benzothiophene-2-carboxamide](/img/structure/B4580752.png)